2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol
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Overview
Description
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is a complex organic compound that features a tert-butyl group, a trimethylsilyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the imidazole ring. Common reagents used in the synthesis include tert-butyl chloride, trimethylsilyl chloride, and various imidazole derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenols and imidazoles.
Scientific Research Applications
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)benzene
- **2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)aniline
Uniqueness
2-(Tert-butyl)-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-5-YL)phenol is unique due to the presence of both the tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C19H30N2O2Si |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[3-(2-trimethylsilylethoxymethyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C19H30N2O2Si/c1-19(2,3)16-11-15(7-8-18(16)22)17-12-20-13-21(17)14-23-9-10-24(4,5)6/h7-8,11-13,22H,9-10,14H2,1-6H3 |
InChI Key |
ZZAYKLSQGSWKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2COCC[Si](C)(C)C)O |
Origin of Product |
United States |
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